7-(4-Methoxyphenyl)-5-methyl-2-(methylthio)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-methoxyphenyl)-5-methyl-2-(methylthio)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a member of triazolopyrimidines.
Scientific Research Applications
Tautomeric Equilibria and Structural Analysis
- Imine-enamine tautomerism: The compound 7-(4-Methoxyphenyl)-5-methyl-2-(methylthio)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine, as part of the dihydro-1,2,4-triazolo[1,5-a]pyrimidine family, exhibits interesting tautomeric equilibria. Studies show that bulkier substituents at C(7) can stabilize the enamine tautomer of these compounds, as evidenced in a structural analysis of a related compound with a tert-butyl group (Desenko et al., 1993).
Synthesis and Structural Transformations
- Rearrangement in synthesis: A related study details the synthesis of triazolo[4,3-a]pyrimidines via reduction, highlighting structural transformations, including the synthesis of a compound with a similar 4-methoxyphenyl group. The reaction's mechanism, involving a transition cage structure, is a notable point of research (Lashmanova et al., 2019).
Potential for Biological Activity
- Biological activity assessment: A study synthesized a series of triazolopyrimidines, including structures analogous to the compound , evaluating them for antimicrobial and antioxidant activities. This suggests potential biological applications for derivatives of this compound (Gilava et al., 2020).
Chemical Properties and Reactions
- Reactivity with carbonyl compounds: Investigating the reactivity of similar compounds with α, β-unsaturated carbonyl compounds can provide insights into the chemical behavior and potential applications of this compound (Lipson et al., 2003).
Properties
Molecular Formula |
C14H16N4OS |
---|---|
Molecular Weight |
288.37 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H16N4OS/c1-9-8-12(10-4-6-11(19-2)7-5-10)18-13(15-9)16-14(17-18)20-3/h4-8,12H,1-3H3,(H,15,16,17) |
InChI Key |
CYRINNQESKZHGL-UHFFFAOYSA-N |
SMILES |
CC1=CC(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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